molecular formula C25H24FNO5 B12414253 (3S,4R)-4-(3-fluoro-4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one

(3S,4R)-4-(3-fluoro-4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one

Cat. No.: B12414253
M. Wt: 437.5 g/mol
InChI Key: SXXFGTCCPRGGCJ-GOTSBHOMSA-N
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Description

(3S,4R)-4-(3-fluoro-4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one is a complex organic compound belonging to the azetidinone class. Azetidinones are four-membered lactams known for their biological activity and are often used as intermediates in the synthesis of various pharmaceuticals. This particular compound features multiple aromatic rings and methoxy groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R)-4-(3-fluoro-4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-4-methoxybenzaldehyde, 3,4,5-trimethoxybenzaldehyde, and phenylacetic acid.

    Formation of Intermediates: The starting materials undergo a series of reactions, including condensation, cyclization, and reduction, to form key intermediates.

    Cyclization: The key intermediates are then subjected to cyclization reactions under controlled conditions to form the azetidinone ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and efficiency. The process may include continuous flow reactors and automated systems to streamline production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the carbonyl group in the azetidinone ring, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products:

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Alcohols and reduced azetidinone derivatives.

    Substitution Products: Various substituted aromatic compounds.

Chemistry:

    Synthesis of Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those with antimicrobial and anti-inflammatory properties.

    Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the treatment of bacterial infections and inflammatory diseases.

    Biological Studies: It is used in biological studies to understand its interaction with enzymes and receptors.

Industry:

    Material Science: The compound’s properties make it useful in the development of new materials with specific chemical and physical characteristics.

    Agriculture: It can be used in the synthesis of agrochemicals for crop protection.

Mechanism of Action

The mechanism of action of (3S,4R)-4-(3-fluoro-4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and leading to the desired biological effects. The pathways involved may include inhibition of bacterial cell wall synthesis or modulation of inflammatory pathways.

Comparison with Similar Compounds

  • (3S,4R)-4-(3-chloro-4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
  • (3S,4R)-4-(3-bromo-4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one

Comparison:

  • Uniqueness: The presence of the fluoro group in (3S,4R)-4-(3-fluoro-4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one distinguishes it from its chloro and bromo analogs. The fluoro group can influence the compound’s reactivity, biological activity, and overall stability.
  • Reactivity: The fluoro-substituted compound may exhibit different reactivity patterns compared to its chloro and bromo counterparts, particularly in substitution and elimination reactions.
  • Biological Activity: The fluoro group can enhance the compound’s ability to interact with biological targets, potentially leading to improved efficacy in drug development.

Properties

Molecular Formula

C25H24FNO5

Molecular Weight

437.5 g/mol

IUPAC Name

(3S,4R)-4-(3-fluoro-4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one

InChI

InChI=1S/C25H24FNO5/c1-29-19-11-10-16(12-18(19)26)23-22(15-8-6-5-7-9-15)25(28)27(23)17-13-20(30-2)24(32-4)21(14-17)31-3/h5-14,22-23H,1-4H3/t22-,23-/m0/s1

InChI Key

SXXFGTCCPRGGCJ-GOTSBHOMSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H]2[C@@H](C(=O)N2C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4)F

Canonical SMILES

COC1=C(C=C(C=C1)C2C(C(=O)N2C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4)F

Origin of Product

United States

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